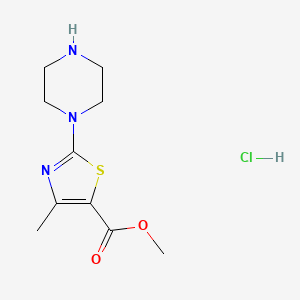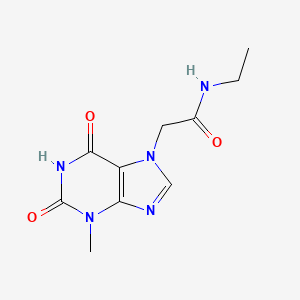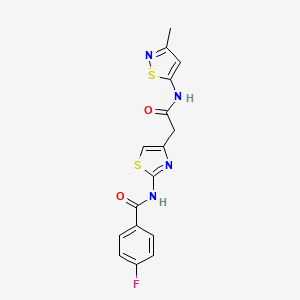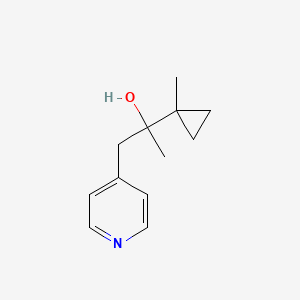
2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol
カタログ番号 B2437277
CAS番号:
1528577-82-3
分子量: 191.274
InChIキー: IBXBFMMRBXAZPG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.
科学的研究の応用
Environmental Exposure and Health Impact
- Research highlights the widespread presence of heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the environment and their potential health impacts. For example, a study in South Australia showed extensive environmental exposure to HCAs among preschool children, indicating the need for public health policy on the regulation and use of these chemicals (Babina et al., 2012).
Role in Disease Development
- Studies have also linked HCAs to the development of diseases. For instance, it was found that increased urinary concentrations of certain HCAs like Harman are associated with an increased risk of kidney stones (Zhang et al., 2022). In contrast, HCAs were not detected in the urine of patients receiving parenteral alimentation, suggesting the dietary origin of these compounds (Ushiyama et al., 1991).
Metabolic Pathways and Detoxification
- A study on the metabolism of dietary HCAs in humans discovered that the CYP1A2 enzyme plays a significant role in metabolizing these compounds, primarily through N-hydroxylation. This indicates that specific metabolic pathways are crucial for the detoxification and clearance of HCAs from the human body (Boobis et al., 1994).
Xenobiotic Intake and Modulation
- The intake of HCAs as xenobiotics from food processing and the influence of genetic polymorphisms on the risk of diseases like prostate cancer have been investigated. Certain polymorphisms in genes involved in HCA metabolism may modify the risk associated with dietary HCAs intake, shedding light on the complex interaction between genetics, diet, and cancer risk (Koutros et al., 2009).
特性
IUPAC Name |
2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBFMMRBXAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C)(CC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

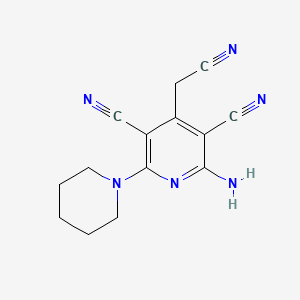
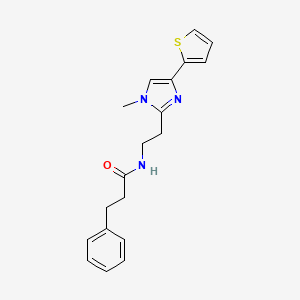
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)
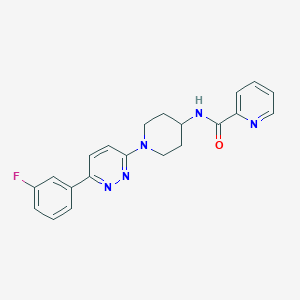
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2437204.png)
![3-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2437205.png)
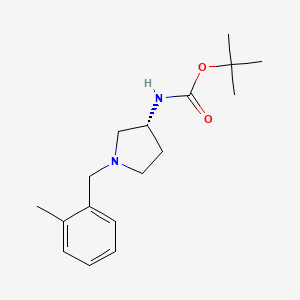
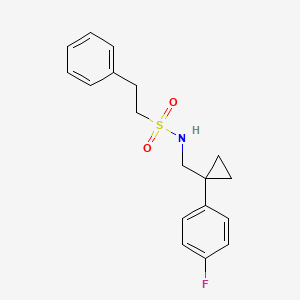
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2437209.png)
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
![N-[(2-Methylfuran-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2437211.png)
